

Chemical structure and synthesis of squalamine lactate

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Compound of Interest

Compound Name: **Squalamine**

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An In-depth Technical Guide to the Chemical Structure and Synthesis of **Squalamine** Lactate

Introduction

Squalamine is a cationic, amphipathic aminosterol originally isolated in 1993 from tissues of the dogfish shark, *Squalus acanthias*.^[1] It consists of a sulfated bile salt steroid core coupled to the polyamine spermidine.^[1] This unique structure imparts a broad spectrum of biological activities, including antimicrobial and anti-angiogenic properties. **Squalamine** lactate is the lactate salt form of **squalamine**, developed for clinical investigation.^[2] Its most notable therapeutic application has been in the treatment of neovascular age-related macular degeneration (AMD) due to its ability to inhibit endothelial cell proliferation and migration stimulated by various growth factors.^{[3][4]}

This technical guide provides a comprehensive overview of the chemical structure and synthesis of **squalamine** lactate, intended for researchers, scientists, and professionals in drug development.

Chemical Structure of Squalamine Lactate

Squalamine is an aminosterol conjugate with a complex and unprecedented chemical structure for a natural product.^[1] The molecule's architecture is fundamentally amphipathic, featuring a hydrophobic steroid nucleus and a hydrophilic polyamine side chain.

Key Structural Features:

- **Sterol Core:** The foundation is a cholestane skeleton, a C27 steroid. Key stereochemical features include a trans-fused A/B ring system (5 α -cholestane) and a 7 α -hydroxyl group.[5]
- **Polyamine Side Chain:** A spermidine moiety is attached to the C-3 position of the sterol core via an amino linkage (3 β -amino configuration).[1] This polycationic chain is crucial for many of **squalamine**'s biological interactions.
- **Sulfated Side Chain:** The aliphatic side chain at C-17 terminates with a sulfate group attached to the hydroxyl at the C-24 position. The stereochemistry at this position is specifically (24R).[1]
- **Lactate Salt:** For pharmaceutical use, the basic **squalamine** molecule is prepared as its lactate salt. The lactate anion forms an ionic bond with one of the protonated amino groups of the spermidine chain.[2]

At physiological pH, the spermidine moiety is polycationic, while the sulfate group is anionic, making the molecule a zwitterion with a net positive charge.[1]

Systematic IUPAC Name: [(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate; (2S)-2-hydroxypropanoic acid;hydrate.[2]

Data Presentation: Chemical Properties

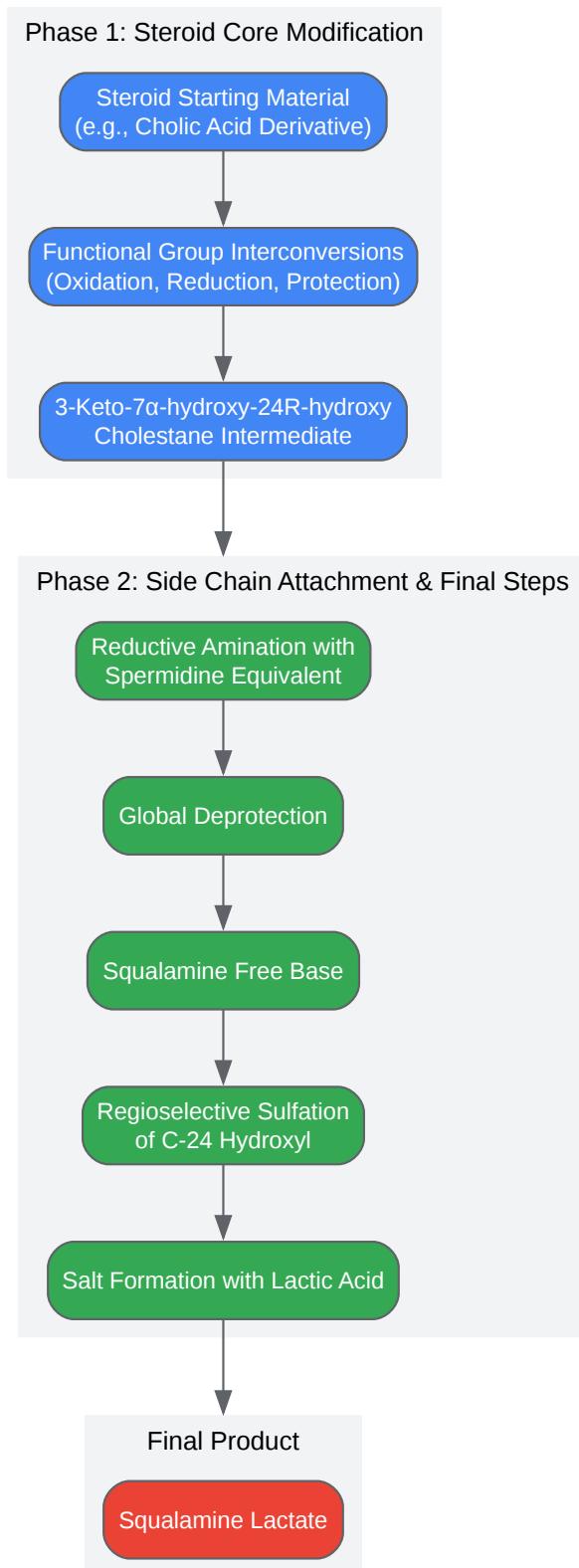
Property	Value	Source(s)
Molecular Formula	C ₃₇ H ₇₃ N ₃ O ₉ S (hydrate)	[2][6]
Molecular Weight	736.1 g/mol (hydrate)	[2][6]
Parent Compound	Squalamine	[2]
Parent Formula	C ₃₄ H ₆₅ N ₃ O ₅ S	[5][7]
Parent Mol. Weight	628.0 g/mol	[5][7]
Appearance	Lyophilized powder	[8]
Purity	>97% (for research-grade material)	[8][9]

Synthesis of Squalamine Lactate

Due to the low natural abundance of **squalamine**, chemical synthesis is necessary to obtain sufficient quantities for research and clinical trials.[10] Various synthetic routes have been developed, typically starting from commercially available and structurally related steroids. The main challenges in the synthesis include the stereoselective construction of the sterol core, the efficient introduction of the spermidine side chain, and the regioselective sulfation of the C-24 hydroxyl group.

General Synthetic Strategy

Most syntheses follow a convergent approach where the modified sterol core is prepared separately from the polyamine side chain, which is then coupled in a later step. A key transformation is often a reductive amination reaction to attach the spermidine moiety to the C-3 keto group of a cholestan-3-one intermediate.[11]



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Caption: General workflow for the chemical synthesis of **squalamine** lactate.

Key Synthetic Routes

- Synthesis from Methyl Chenodeoxycholanate: A concise and highly stereoselective synthesis was developed starting from readily available methyl chenodeoxycholanate, which already contains the required 7 α -hydroxyl group. The synthesis was accomplished in nine steps with an overall yield of 14%.[\[12\]](#) Key steps included the construction of the trans A/B-ring system and an efficient asymmetric isopropylation to introduce the C-24R hydroxyl group.[\[12\]](#)
- Synthesis from a Microbial Metabolite: A short formal synthesis was described starting from 3-keto-23,24-bisnorchol-4-en-22-ol.[\[13\]](#) This route utilizes a microbial biotransformation as a key step to introduce necessary hydroxyl groups. The efficiency of this route relies on the regioselective oxidation and sulfation at the C-24 position in the presence of a free C-7 alcohol.[\[13\]](#)
- Synthesis from Desmosterol: A formal total synthesis was achieved from a derivative of desmosterol.[\[10\]\[14\]](#) This route involved 11 steps to reach **squalamine**, with a key intermediate, (5 α ,7 α ,24R)-7,24-dihydroxy-cholestan-3-one, being synthesized in 10 steps with a 16% overall yield.[\[14\]](#) The final reductive amination step was optimized by using sodium cyanoborohydride to achieve a 60% yield for that specific step.[\[10\]](#)

Data Presentation: Synthesis Yields

Starting Material	Number of Steps	Overall Yield	Source(s)
Methyl Chenodeoxycholanate	9	14%	[12]
Desmosterol Derivative	11	7.4%	[14]
3-Keto-5 α - chenodeoxycholanate	14	19%	[15]

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis of complex molecules like **squalamine**. Below are representative protocols for two key stages of the synthesis: the attachment of the polyamine side chain and the final salt formation.

Protocol 1: Reductive Amination for Spermidine Attachment (Representative)

This protocol is a representative procedure for the key reductive amination step based on methods described in the literature for attaching polyamines to steroid ketones.[\[11\]](#)

Objective: To couple a 3-keto-cholestane intermediate with a spermidine equivalent via reductive amination.

Materials & Equipment:

- 6-ketocholestanol (or analogous 3-keto-**squalamine** precursor)
- Spermine or spermidine equivalent
- Titanium(IV) isopropoxide
- Sodium borohydride (NaBH4) or Sodium cyanoborohydride (NaBH3CN)
- Anhydrous methanol
- Two-necked round-bottom flask, magnetic stirrer, argon/nitrogen inlet, low-temperature bath (-78 °C)

Procedure:

- A mixture of the steroid ketone (1.0 eq), titanium(IV) isopropoxide (5.2 eq), and the polyamine (2.5 eq) is placed under an inert argon atmosphere in a two-necked round-bottom flask.[\[11\]](#)
- Anhydrous methanol is added, and the resulting mixture is stirred at room temperature for 12 hours to facilitate the formation of the imine intermediate.[\[11\]](#)
- The flask is then cooled to -78 °C in a dry ice/acetone bath.
- Sodium borohydride (2.5 eq) is added portion-wise to the cold, stirring mixture.[\[11\]](#) The stirring is continued for an additional 2 hours at this temperature to reduce the imine to the secondary amine.[\[11\]](#)

- The reaction is quenched by the slow addition of water (e.g., 1 mL) and the mixture is allowed to warm to room temperature while stirring for 20-30 minutes.[11]
- The crude product is then extracted using an appropriate organic solvent (e.g., dichloromethane), washed, dried, and purified by column chromatography on silica gel to afford the desired aminosterol.[11]

Protocol 2: Preparation of Squalamine Lactate (Final Step)

This protocol is adapted from a patent describing the synthesis of crystalline **squalamine** lactate.

Objective: To convert crude **squalamine** free base into the solid lactate salt.

Materials & Equipment:

- Crude **squalamine** (from previous synthetic step)
- Anhydrous 200 proof ethanol
- L-(+)-Lactic acid (90% aqueous solution)
- 75-L reactor equipped with a mechanical stirrer, addition funnel, thermocouple, and nitrogen inlet.

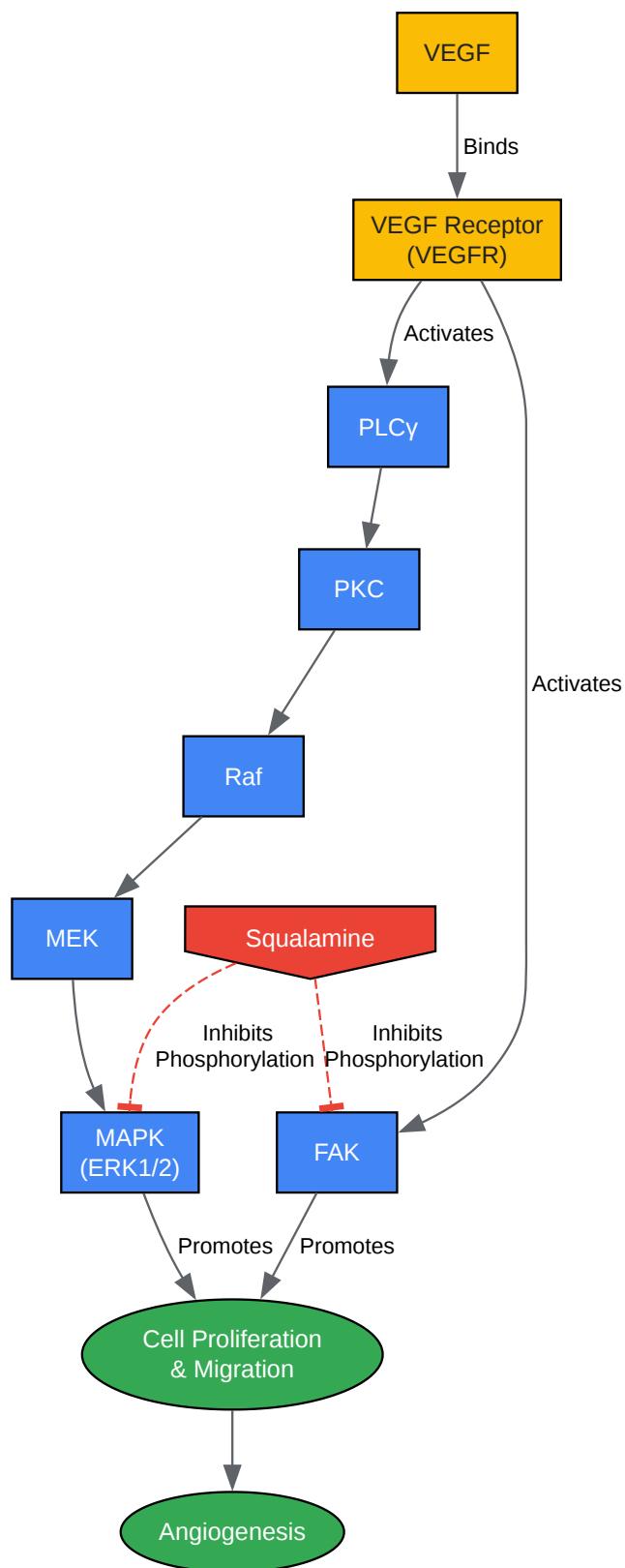
Procedure:

- Charge the reactor with crude **squalamine** (e.g., 2,250 g, 3.58 mol) and anhydrous ethanol (38 L).
- Stir the mixture and heat to 35-45 °C until all solids dissolve.
- In a separate container, prepare a solution of L-(+)-lactic acid (e.g., 717 g, 7.16 mol) in anhydrous ethanol (4 L).
- Slowly add the lactic acid solution to the **squalamine** solution over a period of 1-2 hours, maintaining the internal temperature at 35-45 °C.

- After the addition is complete, hold the mixture at 35-45 °C for 1 hour.
- Cool the mixture to 20-25 °C over 1 hour. A solid precipitate should form.
- Continue cooling the mixture to 0-5 °C and hold for at least 3 hours.
- Isolate the solid product by filtration and wash the filter cake with cold (0-5 °C) anhydrous ethanol (e.g., 2 x 4 L).
- Dry the product under vacuum at 40-50 °C to a constant weight to yield **squalamine** lactate.

Mechanism of Action: Inhibition of VEGF Signaling

Squalamine's anti-angiogenic activity is a result of its multifaceted interference with cellular signaling cascades common to vascular endothelial growth factor (VEGF) and other mitogens. [3][16] It does not directly inhibit VEGF production by tumor cells but rather blocks the response of endothelial cells to these growth factors.[17] **Squalamine** binds to intracellular membranes and displaces electrostatically bound proteins, including calmodulin.[1][16] This disruption inhibits downstream signaling pathways, including the MAPK and Focal Adhesion Kinase (FAK) pathways, which are critical for endothelial cell proliferation, migration, and tube formation.[4][18]

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Caption: Squalamine's inhibition of the VEGF signaling pathway in endothelial cells.

Conclusion

Squalamine lactate is a fascinating molecule, both for its complex chemical structure and its potent, multi-faceted biological activity. Its total synthesis has been achieved through various innovative routes, enabling its advancement into clinical trials. The key synthetic transformations, particularly the stereoselective formation of the steroid core and the efficient coupling of the spermidine side chain, represent significant achievements in organic synthesis. Understanding the detailed structure and synthetic pathways of **squalamine** lactate is crucial for the development of new analogs and for optimizing its production for potential therapeutic applications in oncology and ophthalmology.

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